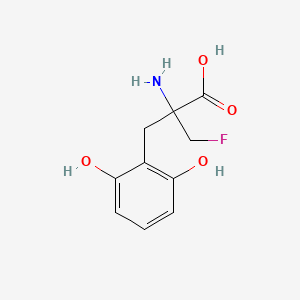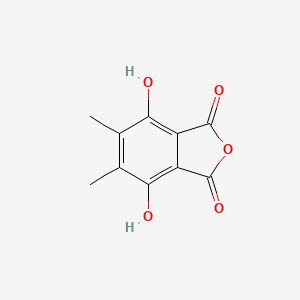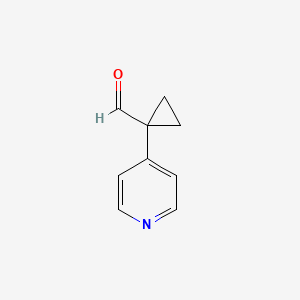
1-(Pyridin-4-yl)cyclopropanecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-4-yl)cyclopropanecarbaldehyde is an organic compound characterized by a cyclopropane ring attached to a pyridine ring and an aldehyde functional group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
The synthesis of 1-(Pyridin-4-yl)cyclopropanecarbaldehyde can be achieved through several routes. One common method involves the cyclopropanation of pyridine derivatives followed by formylation. For instance, the reaction of pyridine with cyclopropane derivatives under specific conditions can yield the desired compound. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates .
Analyse Des Réactions Chimiques
1-(Pyridin-4-yl)cyclopropanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring. Common reagents include halogens and nitrating agents.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Applications De Recherche Scientifique
1-(Pyridin-4-yl)cyclopropanecarbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of 1-(Pyridin-4-yl)cyclopropanecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate biological pathways and affect cellular functions. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .
Comparaison Avec Des Composés Similaires
1-(Pyridin-4-yl)cyclopropanecarbaldehyde can be compared with other similar compounds, such as:
1-(Pyridin-4-yl)cyclopropanecarboxylic acid: This compound has a carboxylic acid group instead of an aldehyde, leading to different reactivity and applications.
1-(Pyridin-4-yl)cyclopropanecarbonitrile:
1-(Pyridin-4-yl)pyrrolidin-2-one: This compound features a pyrrolidinone ring, which significantly changes its biological activity and applications.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of this compound in scientific research and industry.
Propriétés
Formule moléculaire |
C9H9NO |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
1-pyridin-4-ylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H9NO/c11-7-9(3-4-9)8-1-5-10-6-2-8/h1-2,5-7H,3-4H2 |
Clé InChI |
JOEJBKCFGMXEJI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-1H-cyclobuta[de]naphthalene](/img/structure/B13139019.png)
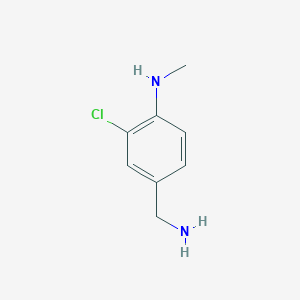

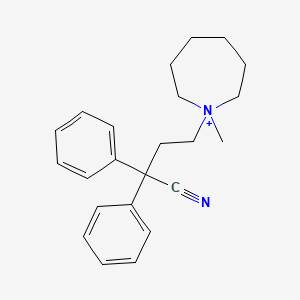
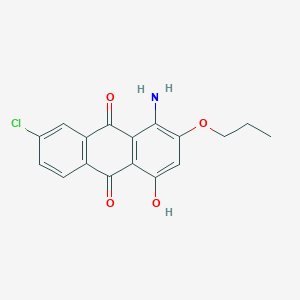
![N-Hydroxypyrazolo[1,5-a]pyridine-4-carboximidamide](/img/structure/B13139064.png)
![8-Benzyl-2-methyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13139067.png)
![7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13139070.png)
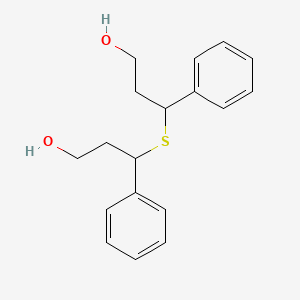
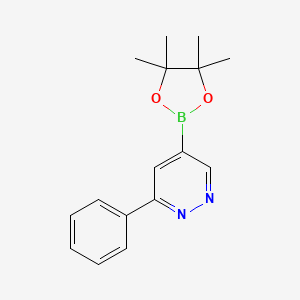
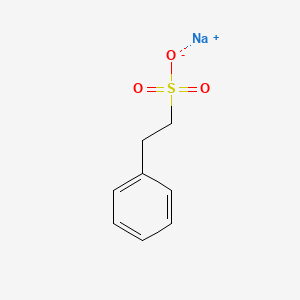
![6-Amino-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13139084.png)
